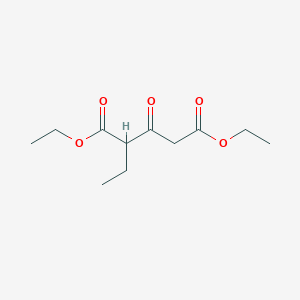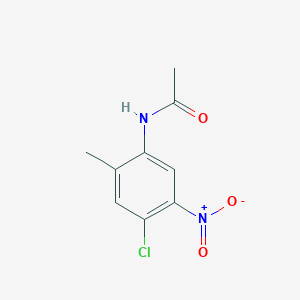
Tert-butyl (S)-5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (S)-5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a hydroxymethyl group, and a dimethyl-substituted pyrrolidine ring. It is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a reducing agent like sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This method is more efficient and sustainable compared to traditional batch processes.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (S)-5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used and can include ethers, amines, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (S)-5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Biology: It is employed in the synthesis of biologically active molecules and as a precursor for drug development.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is utilized in the production of fine chemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl (S)-5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a protecting group, preventing unwanted reactions at specific sites in a molecule. It can also participate in chemical transformations, facilitating the synthesis of complex molecules by providing stability and reactivity to specific functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate
- Tert-butyl (S)-5-(hydroxymethyl)pyrrolidine-1-carboxylate
- Tert-butyl (S)-2,2-dimethylpyrrolidine-1-carboxylate
Uniqueness
Tert-butyl (S)-5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate is unique due to the presence of both a hydroxymethyl group and a dimethyl-substituted pyrrolidine ring. This combination of functional groups provides distinct reactivity and stability, making it a valuable compound in organic synthesis and scientific research.
Eigenschaften
Molekularformel |
C12H23NO3 |
|---|---|
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
tert-butyl (5S)-5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-9(8-14)6-7-12(13,4)5/h9,14H,6-8H2,1-5H3/t9-/m0/s1 |
InChI-Schlüssel |
PKMWPVLUYSIJNS-VIFPVBQESA-N |
Isomerische SMILES |
CC1(CC[C@H](N1C(=O)OC(C)(C)C)CO)C |
Kanonische SMILES |
CC1(CCC(N1C(=O)OC(C)(C)C)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-Dibenz[f,ij]isoquinoline-1-carboxylic acid, 6-[(4-chloro-2-sulfophenyl)amino]-2,7-dihydro-3-methyl-2,7-dioxo-, 1-ethyl ester](/img/structure/B13977183.png)

![6-Azaspiro[3.4]octan-2-ylmethanamine](/img/structure/B13977199.png)


![Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate](/img/structure/B13977220.png)








